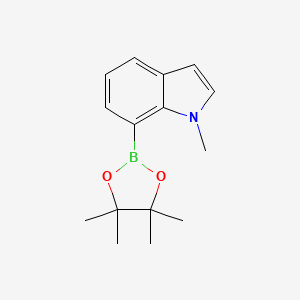
Methyl 2-bromo-3-formylbenzoate
Descripción general
Descripción
“Methyl 2-bromo-3-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It has a molecular weight of 243.05 g/mol . The compound is also known by other names such as “2-Bromo-3-formylbenzoic acid methyl ester” and "methyl2-bromo-3-formylbenzoate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This code represents the molecular structure of the compound. The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 rotatable bonds . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 243.05 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a complexity of 205 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Methyl 2-bromo-3-formylbenzoate is utilized in synthesizing various heterocyclic compounds. It has been used to obtain isomeric formyl-substituted selenols and thiols, further leading to the creation of Schiff bases and metal complexes with divalent Zn, Cd, and Ni (Litvinov, Gol'dfarb, & Mortikov, 1979).
Synthesis of Phthalides
This chemical is pivotal in synthesizing 3-functionalized phthalides through a tandem process based on reversible nucleophilic addition and intramolecular lactonization. These phthalides are crucial precursors for the synthesis of quinone skeletons, important in various chemical and pharmaceutical applications (Sakulsombat, Angelin, & Ramström, 2010).
Rearrangement Studies
The compound has been used in studies investigating steric congestion and rearrangement in chemical groups, aiding in understanding chemical reaction mechanisms (Sugihara, Kanemaru, Saito, & Murata, 1992).
Multicomponent Reaction Applications
This compound serves as a starting material in Ugi-type multicomponent reactions, facilitating the synthesis of complex and potentially biologically active scaffolds. This illustrates its role in streamlining the synthesis of complex heterocyclic compounds (Lei, Xu, Li, Xu, Zhu, & Chen, 2016).
Photodynamic Therapy
A derivative of this compound has been used in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, showing potential for use as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Biologically Active Compounds
This compound has been used in the synthesis of various biologically active compounds, demonstrating its utility in the pharmaceutical industry. This includes its use in the preparation of intermediates for drugs aimed at hyperproliferative and inflammatory disorders (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Synthesis of Bromobenzoate Derivatives
Its role in the synthesis of 2-bromo-3-hydroxybenzoate derivatives via the Diels-Alder reaction, highlighting its importance in organic synthesis and chemical research, is notable (Shinohara, Sonoda, Hayagane, Kita, Tanimori, & Ogawa, 2014).
Isoindolo[1,2-b][1,3]-benzoxazinones Synthesis
This compound is involved in the synthesis of isomeric isoindolobenzoxazinones, aiding in the exploration of novel chemical structures and potential pharmaceutical applications (Gromachevskaya, Pilipenko, Butin, Zavodnik, & Krapivin, 2010).
Protein Tyrosine Phosphatase Inhibition
A derivative of this compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity research (Han Lijun, 2010).
Synthesis of Benzimidazo[1',2':1,5]pyrrolo[2,3-c]isoquinolines
This compound is used in the synthesis of novel aza-pentacycles, indicating its role in developing new compounds with potential medicinal value (Narhe & Tsai, 2014).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-bromo-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNIZZOOUMRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750585-94-5 | |
| Record name | Methyl 2-bromo-3-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)




![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)


